molecular formula C9H10N2O4S B8053051 (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine

(R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine

Cat. No.: B8053051
M. Wt: 242.25 g/mol
InChI Key: IPKIIZQGCWXJFM-PVSHWOEXSA-N
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Description

(R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine is a chemical compound with the molecular formula C9H10N2O4S It is a member of the aziridine family, characterized by a three-membered nitrogen-containing ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of (R)-2-methylaziridine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactivity with various biological molecules allows researchers to gain insights into biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound may act as an electrophile, reacting with nucleophiles to form new products. The molecular targets and pathways involved vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Aziridine: The parent compound of (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine, aziridine itself is a three-membered ring containing nitrogen.

  • Sulfonyl Aziridines: Other aziridines with different substituents on the nitrogen atom or the ring structure.

  • Nitro Compounds: Compounds containing the nitro group, such as nitrobenzene and nitroalkanes.

Uniqueness: this compound is unique due to its specific combination of the methyl group, nitro group, and sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

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Properties

IUPAC Name

(2R)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKIIZQGCWXJFM-PVSHWOEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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